molecular formula C16H13F3O3 B2586080 Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate CAS No. 1237112-90-1

Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate

Cat. No. B2586080
CAS RN: 1237112-90-1
M. Wt: 310.272
InChI Key: FWHJVPHYAFJMHZ-UHFFFAOYSA-N
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Description

“Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate” is a chemical compound with the CAS Number: 1237112-90-1. Its molecular weight is 310.27 and its IUPAC name is methyl 3-methoxy-3’-(trifluoromethyl)[1,1’-biphenyl]-4-carboxylate .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, which are important ingredients for the development of agrochemical and pharmaceutical compounds, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C16H13F3O3 .


Chemical Reactions Analysis

The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclization and Substituted Anilides Formation : A study reported the cyclization of a compound similar to Methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate, resulting in the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base's strength used in the reaction (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

  • Photophysical Properties : The synthesis and investigation of photophysical properties of compounds structurally related to this compound showed unique luminescence properties influenced by the presence of methoxy and cyano groups, highlighting the potential for applications in materials science (Kim et al., 2021).

  • Electrochemical Behavior : Research on the electrochemical behavior of α-hydroxy and α-methoxy quinones revealed insights into the reduction mechanisms and the influence of internal proton donors, offering implications for electrochemical applications and the synthesis of novel electroactive materials (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Biological and Materials Applications

  • Anti-Juvenile Hormone Activity : A study on ethyl 4-(2-aryloxyhexyloxy)benzoates, a class of compounds including structures similar to this compound, highlighted their activity to induce precocious metamorphosis in silkworm larvae, pointing towards potential applications in pest control (Furuta et al., 2006).

  • Tubulin Polymerization Inhibition : Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), a compound with a similar functional group arrangement, was identified as a tubulin polymerization inhibitor, suggesting its use in cancer research and therapy (Minegishi et al., 2015).

  • Lipase-Catalyzed Esterification : Studies on the lipase-catalyzed esterification and transesterification to produce lipophilic alkyl (hydroxy)benzoates, including compounds structurally related to the subject molecule, provide insight into green chemistry applications and the synthesis of environmentally friendly solvents and intermediates (Vosmann et al., 2008).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years. It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

methyl 2-methoxy-4-[3-(trifluoromethyl)phenyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c1-21-14-9-11(6-7-13(14)15(20)22-2)10-4-3-5-12(8-10)16(17,18)19/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHJVPHYAFJMHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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